molecular formula C25H18ClN5O2S2 B11621272 4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide

4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide

Cat. No.: B11621272
M. Wt: 520.0 g/mol
InChI Key: ZMERWFTXCDYQLK-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a chloro-substituted acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Scientific Research Applications

4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide is unique due to its combination of a tetrazole ring, sulfonamide group, and chloro-substituted acenaphthylene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C25H18ClN5O2S2

Molecular Weight

520.0 g/mol

IUPAC Name

4-chloro-N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide

InChI

InChI=1S/C25H18ClN5O2S2/c26-17-12-14-19(15-13-17)35(32,33)28-23-20-10-4-6-16-7-5-11-21(22(16)20)24(23)34-25-27-29-30-31(25)18-8-2-1-3-9-18/h1-15,23-24,28H

InChI Key

ZMERWFTXCDYQLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3C(C4=CC=CC5=C4C3=CC=C5)NS(=O)(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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